(3,5-Dichloropyridin-4-YL)(phenyl)methanol
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Overview
Description
(3,5-Dichloropyridin-4-YL)(phenyl)methanol is a chemical compound with the molecular formula C12H9Cl2NO and a molecular weight of 254.11 g/mol . It is characterized by the presence of a pyridine ring substituted with two chlorine atoms at the 3 and 5 positions and a phenyl group attached to the methanol moiety . This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-Dichloropyridin-4-YL)(phenyl)methanol typically involves the reaction of 3,5-dichloropyridine with benzaldehyde under specific conditions . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol . The reaction mixture is heated to reflux for several hours, followed by cooling and crystallization to obtain the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity . The industrial process also incorporates purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
(3,5-Dichloropyridin-4-YL)(phenyl)methanol undergoes various chemical reactions, including:
Substitution: The chlorine atoms on the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents in acidic or basic conditions.
Substitution: Nucleophiles such as amines, thiols, and alkoxides in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Formation of the corresponding ketone.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(3,5-Dichloropyridin-4-YL)(phenyl)methanol has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of (3,5-Dichloropyridin-4-YL)(phenyl)methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
(3,5-Dichloropyridin-4-YL)(phenyl)methanone: Similar structure but with a ketone group instead of a hydroxyl group.
(3,5-Dichloropyridin-4-YL)(phenyl)ethanol: Similar structure but with an ethyl group instead of a methanol moiety.
(3,5-Dichloropyridin-4-YL)(phenyl)amine: Similar structure but with an amine group instead of a hydroxyl group.
Uniqueness
(3,5-Dichloropyridin-4-YL)(phenyl)methanol is unique due to its specific substitution pattern on the pyridine ring and the presence of both a phenyl group and a hydroxyl group. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
IUPAC Name |
(3,5-dichloropyridin-4-yl)-phenylmethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2NO/c13-9-6-15-7-10(14)11(9)12(16)8-4-2-1-3-5-8/h1-7,12,16H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYCIZKAWIZEYNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=C(C=NC=C2Cl)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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